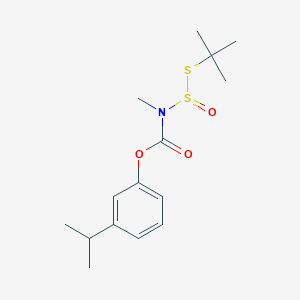
2-Isopropylphenyl (methyl)(t-butylthiosulfinyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropylphenyl (methyl)(t-butylthiosulfinyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by its unique structure, which includes an isopropylphenyl group, a methyl group, and a t-butylthiosulfinyl group attached to a carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylphenyl (methyl)(t-butylthiosulfinyl)carbamate typically involves the reaction of 2-isopropylphenol with methyl isocyanate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The t-butylthiosulfinyl group is introduced through a subsequent reaction with t-butylthiosulfinyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropylphenyl (methyl)(t-butylthiosulfinyl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiosulfinyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The isopropylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2-Isopropylphenyl (methyl)(t-butylthiosulfinyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Isopropylphenyl (methyl)(t-butylthiosulfinyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site. The thiosulfinyl group may also interact with thiol groups in proteins, leading to enzyme inhibition. These interactions disrupt normal cellular processes, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
t-Butyl carbamate: A simpler carbamate used as a protecting group.
Benzyl carbamate: Another carbamate with a benzyl group, used in organic synthesis.
Fluorenylmethoxy carbamate: Used in peptide synthesis as a protecting group.
Uniqueness
2-Isopropylphenyl (methyl)(t-butylthiosulfinyl)carbamate is unique due to its combination of functional groups, which provide specific reactivity and stability. The presence of the thiosulfinyl group adds additional chemical versatility compared to simpler carbamates.
Propiedades
Número CAS |
77267-62-0 |
|---|---|
Fórmula molecular |
C15H23NO3S2 |
Peso molecular |
329.5 g/mol |
Nombre IUPAC |
(3-propan-2-ylphenyl) N-tert-butylsulfanylsulfinyl-N-methylcarbamate |
InChI |
InChI=1S/C15H23NO3S2/c1-11(2)12-8-7-9-13(10-12)19-14(17)16(6)21(18)20-15(3,4)5/h7-11H,1-6H3 |
Clave InChI |
CJDJXAMFMCVDIN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)S(=O)SC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


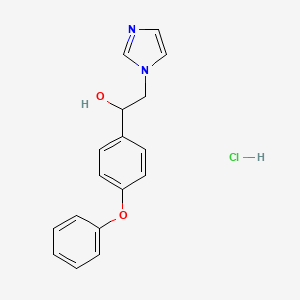
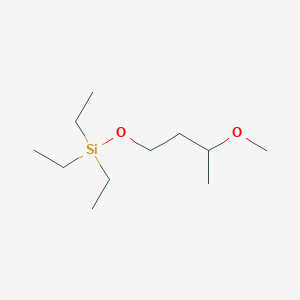

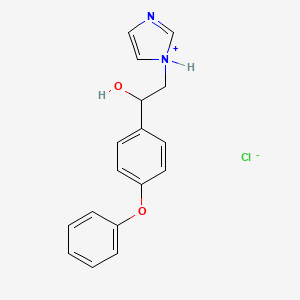
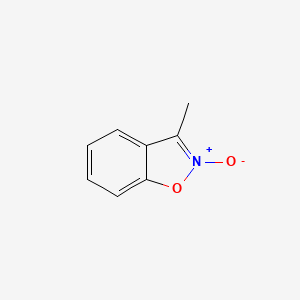
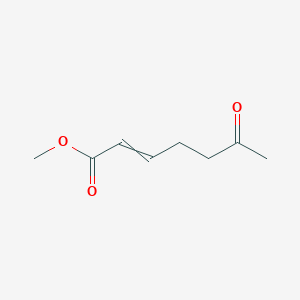
methanone](/img/structure/B14437166.png)
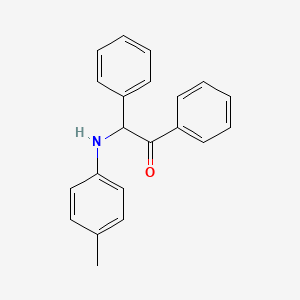
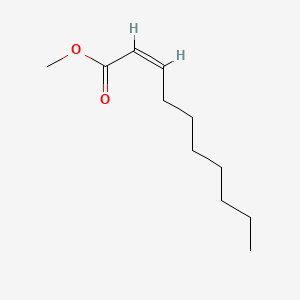

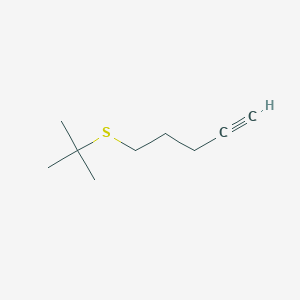
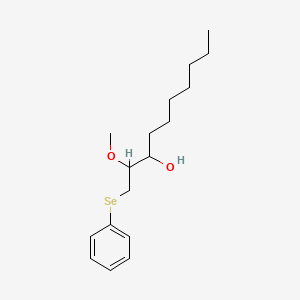
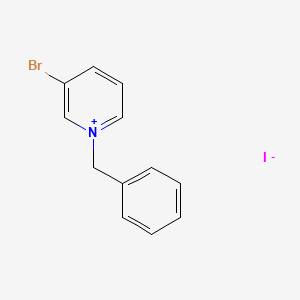
![N-[2-(Ethenyloxy)ethyl]cyclopentanamine](/img/structure/B14437233.png)
